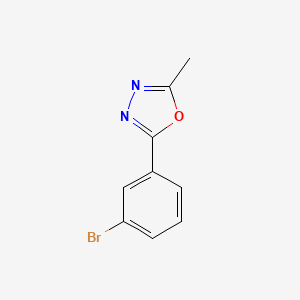

2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFORTEWAPHTQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650323 | |

| Record name | 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41491-53-6 | |

| Record name | 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This molecule belongs to the 1,3,4-oxadiazole class, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This document outlines a detailed experimental protocol for its synthesis, expected analytical data for its characterization, and a visualization of the synthetic pathway.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the acylation of 3-bromobenzohydrazide with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the key intermediate, N'-acetyl-3-bromobenzohydrazide. The subsequent step is an acid-catalyzed cyclodehydration of this intermediate, commonly using a dehydrating agent like phosphorus oxychloride, to yield the final 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N'-acetyl-3-bromobenzohydrazide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzohydrazide (0.1 mol) in glacial acetic acid (100 mL).

-

Acylation: To this solution, add acetic anhydride (0.12 mol) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Pour the reaction mixture into ice-cold water (500 mL) with constant stirring.

-

Isolation: Filter the precipitated white solid, wash thoroughly with cold water until the filtrate is neutral to litmus paper.

-

Drying: Dry the solid product, N'-acetyl-3-bromobenzohydrazide, in a vacuum desiccator over anhydrous calcium chloride.

Step 2: Synthesis of this compound

-

Reaction Setup: Place the dried N'-acetyl-3-bromobenzohydrazide (0.05 mol) in a 100 mL round-bottom flask.

-

Cyclization: Add phosphorus oxychloride (25 mL) to the flask.

-

Reaction: Reflux the reaction mixture gently for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Isolation: Filter the precipitated solid, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

Characterization Data

The structural elucidation of the synthesized compound is confirmed by various spectroscopic techniques. The following table summarizes the expected analytical data based on the characterization of structurally similar 2-aryl-5-methyl-1,3,4-oxadiazoles.

| Analysis | Expected Data |

| Melting Point | Expected to be a crystalline solid with a sharp melting point. |

| FT-IR (KBr, cm⁻¹) | ~3050-3100 (Ar C-H str), ~2920-2980 (Alkyl C-H str), ~1610-1630 (C=N str), ~1550-1580 (Ar C=C str), ~1250 (C-O-C str of oxadiazole ring), ~750-800 (C-Br str). |

| ¹H NMR (CDCl₃, δ ppm) | ~8.20 (t, 1H, Ar-H), ~8.00 (d, 1H, Ar-H), ~7.70 (d, 1H, Ar-H), ~7.40 (t, 1H, Ar-H), ~2.60 (s, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, δ ppm) | ~165.0 (C-2 of oxadiazole), ~164.0 (C-5 of oxadiazole), ~136.0, ~133.0, ~130.0, ~128.0, ~125.0, ~123.0 (Aromatic carbons), ~11.0 (-CH₃). |

| Mass Spectrum (m/z) | Expected molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a bromine-containing compound. |

Potential Biological Activity and Signaling Pathway

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including anti-inflammatory effects. One of the key pathways in inflammation is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins. It is plausible that this compound could modulate this pathway.

Caption: Potential inhibitory effect on the COX pathway.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their laboratory conditions and to conduct thorough biological evaluations to explore the full therapeutic potential of this compound.

References

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

CAS Number: 41491-53-6

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on the known activities of the 1,3,4-oxadiazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research settings.

| Property | Value |

| CAS Number | 41491-53-6[1][2][3][4][5] |

| Molecular Formula | C₉H₇BrN₂O[2][3] |

| Molecular Weight | 239.07 g/mol [6] |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid at room temperature[2] |

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process starting from 3-bromobenzohydrazide. This involves the formation of a diacylhydrazide intermediate, followed by cyclodehydration to yield the final 1,3,4-oxadiazole ring. The general approach is a well-established method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocol

Step 1: Synthesis of N'-acetyl-3-bromobenzohydrazide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzohydrazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain N'-acetyl-3-bromobenzohydrazide.

Step 2: Cyclodehydration to this compound

-

Place the dried N'-acetyl-3-bromobenzohydrazide from the previous step into a round-bottom flask.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess. The reaction can also be carried out using other dehydrating systems like triphenylphosphine and carbon tetrachloride.

-

Heat the mixture under reflux for 2-4 hours. The reaction temperature will depend on the boiling point of the dehydrating agent used.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully pour the reaction mixture onto crushed ice to decompose the excess dehydrating agent.

-

Neutralize the acidic solution with a base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected data, based on the analysis of similar structures, are presented below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-bromophenyl ring and a singlet for the methyl group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the 1,3,4-oxadiazole ring, the bromophenyl ring, and the methyl group. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for C=N stretching of the oxadiazole ring, C-O-C stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for bromine. |

Potential Biological Significance and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the literature, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of pharmacological activities.[7] Derivatives of 1,3,4-oxadiazole have shown significant potential as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer agents.[7][8][9][10][11][12]

The biological activity of these compounds is often attributed to their ability to interact with various biological targets. For instance, the anti-inflammatory properties of some 1,3,4-oxadiazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Synthesis of this compound.

Potential Signaling Pathway: COX Inhibition

This diagram depicts a simplified model of the cyclooxygenase (COX) signaling pathway, a potential target for the anti-inflammatory activity of 1,3,4-oxadiazole derivatives.

Caption: Potential inhibition of the COX pathway by the target molecule.

References

- 1. scribd.com [scribd.com]

- 2. Halogenated Benzenes | CymitQuimica [cymitquimica.com]

- 3. myskinrecipes.com [myskinrecipes.com]

- 4. 480424-68-8,2-Acetoxyphenylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid_892502-28-2_Hairui Chemical [hairuichem.com]

- 6. 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | C9H7BrN2O | CID 17608702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. longdom.org [longdom.org]

- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

Technical Guide: Spectral Analysis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectral characterization of the heterocyclic compound 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the 1,3,4-oxadiazole core in various biologically active and functional materials. This document presents a summary of its spectral data (NMR, IR, and Mass Spectrometry), a plausible experimental protocol for its synthesis and purification, and a visualization of the synthetic pathway. The CAS number for this compound is 41491-53-6[1][2][3][4][5][6][7].

Chemical Structure and Properties

Figure 1: Chemical structure of this compound.

Molecular Formula: C₉H₇BrN₂O[1][2][3]

Molecular Weight: 239.07 g/mol [1][2][3]

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | s | 3H | -CH₃ |

| ~7.4 - 7.8 | m | 4H | Aromatic-H |

Note: The exact chemical shifts and coupling constants for the aromatic protons will depend on the solvent and the specific electronic effects of the bromine and oxadiazole substituents.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~11 - 15 | -CH₃ |

| ~122 - 135 | Aromatic-C |

| ~160 - 165 | C-2 and C-5 of Oxadiazole |

Note: The signals for the carbon atoms of the oxadiazole ring typically appear at lower field due to the influence of the heteroatoms.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 - 3100 | Aromatic C-H stretch |

| ~2900 - 3000 | Aliphatic C-H stretch |

| ~1600 - 1620 | C=N stretch (oxadiazole) |

| ~1550 - 1590 | C=C stretch (aromatic) |

| ~1000 - 1100 | C-O-C stretch (oxadiazole) |

| ~700 - 800 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 238/240 | [M]⁺ (isotopic peaks due to Br) |

| 239/241 | [M+H]⁺ (isotopic peaks due to Br) |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of a corresponding N'-acyl-aroylhydrazide. Below is a plausible experimental protocol based on common synthetic methods for 1,3,4-oxadiazoles[8][9][10][11].

Synthesis of this compound

Figure 2: Synthesis workflow for this compound.

Materials:

-

3-Bromobenzohydrazide

-

Acetic Anhydride

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

-

Anhydrous solvent (e.g., toluene, xylene, or DMF)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Acylation: To a solution of 3-bromobenzohydrazide (1 equivalent) in a suitable anhydrous solvent, slowly add acetic anhydride (1.1 equivalents) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Cyclization: Once the acylation is complete, add a dehydrating agent such as phosphorus oxychloride (POCl₃) dropwise to the reaction mixture at 0 °C.

-

Heating: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete as indicated by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent, with tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum should be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

Mass Spectrometry: The mass spectrum should be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Conclusion

This technical guide provides a foundational understanding of the spectral properties and a viable synthetic route for this compound. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds. Further experimental work is required to obtain and confirm the precise spectral data for this specific molecule.

References

- 1. CAS NO. 41491-53-6 | this compound | C9H7BrN2O [localpharmaguide.com]

- 2. 41491-53-6 | MFCD08691468 | this compound [aaronchem.com]

- 3. This compound | 41491-53-6 [chemicalbook.com]

- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. This compound|CAS 41491-53-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. 2-(2-bromophenyl)-5-methyl-1,3,4-thiadiazole, 95.0%+,价格-幺米Lab实验室 [mgr.ymilab.com]

- 7. molbase.com [molbase.com]

- 8. mdpi.com [mdpi.com]

- 9. isca.me [isca.me]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Solubility of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Solubility for 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a crucial pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. For any biologically active compound, solubility is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From initial high-throughput screening and ADME-Tox profiling to formulation and final dosage form, understanding a compound's solubility is paramount for success.

Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, often causing promising drug candidates to fail. This guide focuses on 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, providing a technical overview of its expected solubility characteristics and a detailed protocol for its empirical determination in various organic solvents, which are essential for processes like synthesis, purification, and analytical characterization[4].

Physicochemical Profile and Expected Solubility Trends

Compound Structure: this compound Molecular Formula: C₉H₇BrN₂O[5] Molecular Weight: 239.07 g/mol [5]

The structure of this molecule suggests several key solubility characteristics:

-

Aromatic Core: The presence of the bromophenyl ring makes the molecule relatively hydrophobic. Aryl substituents on the 1,3,4-oxadiazole ring are known to significantly decrease aqueous solubility[1].

-

Oxadiazole Ring: The 1,3,4-oxadiazole moiety contains heteroatoms (nitrogen and oxygen) that can participate in dipole-dipole interactions and act as hydrogen bond acceptors, contributing a degree of polarity to the molecule.

-

Substituents: The methyl group is a small, non-polar substituent, while the bromo- group adds hydrophobicity and molecular weight.

Inference on Solubility: Based on its structure, this compound is expected to be poorly soluble in water and polar protic solvents. Its solubility is predicted to be significantly better in a range of organic solvents, particularly those with moderate to low polarity. The logical relationship between solvent type and expected solubility is visualized below.

Caption: Expected solubility of the target compound in different solvent classes.

Quantitative Solubility Data of Analogous Compounds

While specific data for this compound is unavailable, the following table presents illustrative solubility data for other 1,3,4-oxadiazole derivatives to provide a general reference. Note that direct comparison is not possible, but trends can be observed.

| Compound Name | Solvent(s) | Reported Solubility | Reference |

| 2-Aryl-5-(p-bromophenylaminomethyl)-1,3,4-oxadiazole derivatives | DMF:Ethanol (1:1) | Soluble for recrystallization | [1] |

| 2-([1,1'-biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole | DMSO, MeOH, CHCl₃ | Soluble | [4] |

| 2,5-disubstituted 1,3,4-oxadiazole derivatives | Ethanol | Sufficient for recrystallization | [6] |

This table is for illustrative purposes only and does not represent data for the target compound.

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain reliable, quantitative solubility data, the equilibrium shake-flask method is a robust and widely accepted standard, recommended by the OECD (Organisation for Economic Co-operation and Development) under guideline 105[7][8].

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the supernatant is determined using a validated analytical method[9].

Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: High-purity organic solvents of interest (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Dimethyl Sulfoxide).

-

Apparatus:

-

Mechanical shaker or orbital agitator with temperature control (e.g., 25 °C ± 0.5 °C)[9][10].

-

Glass flasks or vials with screw caps.

-

Analytical balance.

-

Centrifuge capable of temperature control.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer).

-

Volumetric glassware.

-

Experimental Workflow

The general workflow for solubility determination is outlined in the diagram below.

Caption: Standard workflow for the shake-flask solubility determination method.

Detailed Procedure

-

Preliminary Test: A brief preliminary test should be conducted to estimate the approximate solubility and determine the time required to reach equilibrium[10]. This ensures an appropriate excess of solid is used in the definitive experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the flasks and place them in the shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. The concentration of the solution should be measured at different time points until sequential measurements do not deviate significantly[9].

-

Phase Separation: After equilibration, remove the flasks and allow the undissolved solid to settle. To ensure complete removal of solid particles, which can lead to erroneously high results, centrifuge an aliquot of the suspension at the same temperature[10].

-

Sampling and Dilution: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a chemically inert syringe filter (e.g., PTFE) into a pre-weighed vial. Dilute the filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently published, its molecular structure suggests it is a hydrophobic compound with poor aqueous solubility but better solubility in polar aprotic and non-polar organic solvents. For researchers in drug development, empirically determining this data is essential. The OECD-recommended shake-flask method provides a reliable and standardized protocol for this purpose. The successful acquisition of these solubility data will enable more efficient purification, accurate analytical testing, and rational formulation development for this promising class of compounds.

References

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | C9H7BrN2O | CID 17608702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. who.int [who.int]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Crystal Structure Analysis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the structural elucidation of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The document details the synthesis, crystallographic analysis, and spectroscopic characterization of the title compound, offering a procedural blueprint for the analysis of similar small organic molecules. All data presented herein is based on established analytical techniques for analogous chemical structures.

Introduction

The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are fundamental to understanding a compound's physicochemical properties, stability, and biological function. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining this arrangement.[3] This guide focuses on the structural analysis of this compound, a molecule of interest due to the combined presence of the oxadiazole core and a bromophenyl substituent, which can influence crystal packing through halogen bonding and other non-covalent interactions.

Experimental Protocols

A systematic approach is required to move from chemical synthesis to a fully characterized crystal structure. The workflow involves synthesis, purification, crystal growth, and detailed analysis using multiple techniques.

2.1 Synthesis and Crystallization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclization of an appropriate acid hydrazide.[2][4]

-

Preparation of Acetylhydrazide: Hydrazine hydrate is reacted with an excess of acetic anhydride under controlled temperature conditions to yield acetylhydrazide.

-

Synthesis of the Target Compound: The acetylhydrazide is then reacted with 3-bromobenzoyl chloride in a suitable solvent like pyridine or phosphorus oxychloride. The mixture is refluxed, and upon completion, the crude product is precipitated by pouring the mixture into ice water.

-

Purification: The crude solid is filtered, washed thoroughly with a sodium bicarbonate solution and water, and then purified by recrystallization from a solvent such as ethanol or an ethanol/chloroform mixture.[5]

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane).

2.2 Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is recorded to confirm the presence of aromatic protons (bromophenyl ring) and the methyl group protons, with chemical shifts and coupling constants consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum provides evidence for all unique carbon atoms, including those in the bromophenyl ring, the methyl group, and the two distinct carbons of the 1,3,4-oxadiazole ring.

-

FT-IR: The infrared spectrum is used to identify key functional groups. Characteristic peaks include C=N stretching for the oxadiazole ring (around 1600 cm⁻¹), C-O-C stretching (around 1180 cm⁻¹), and C-H stretching from the aromatic and methyl groups.[6]

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) or High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the compound, with the observed molecular ion peak [M]⁺ corresponding to the calculated molecular weight.

2.3 Single-Crystal X-ray Diffraction (SC-XRD)

-

Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker APEXII CCD) equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K). A series of frames are collected using ω and φ scans.

-

Data Processing: The collected frames are integrated, and the data is corrected for Lorentz and polarization effects. An absorption correction, typically multi-scan, is applied to account for the absorption of X-rays by the crystal.[5]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.

Results and Discussion

The combination of experimental data provides a complete picture of the molecular and supramolecular structure of the compound.

3.1 Crystallographic Data

The crystallographic data provides the fundamental parameters of the crystal lattice. The following table summarizes representative data for a compound of this type.

| Parameter | Value |

| Chemical Formula | C₉H₇BrN₂O |

| Formula Weight | 239.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2571 (5) |

| b (Å) | 6.4753 (3) |

| c (Å) | 19.6761 (7) |

| β (°) | 114.924 (2) |

| Volume (ų) | 1531.76 (11) |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.036 |

| Absorption Coefficient (mm⁻¹) | 2.69 |

| F(000) | 480 |

| Final R indices [I > 2σ(I)] | R₁ = 0.031, wR₂ = 0.069 |

| Goodness-of-fit on F² | 1.06 |

| (Note: Data is representative, adapted from a similar structure for illustrative purposes[5]) |

3.2 Molecular Geometry

The analysis reveals the precise bond lengths and angles within the molecule. The 1,3,4-oxadiazole ring is essentially planar. The bromophenyl ring is twisted relative to the plane of the oxadiazole ring, with a dihedral angle that can vary depending on crystal packing forces.

| Bond | Length (Å) | Angle | Degree (°) |

| C(ring)-Br | 1.905 (2) | C(oxa)-N-N | 106.5 (1) |

| N-N | 1.402 (2) | N-C-O (in oxa) | 110.2 (2) |

| C(oxa)-O | 1.365 (2) | C(phenyl)-C(oxa) | 118.9 (2) |

| C(oxa)=N | 1.289 (3) | C(methyl)-C(oxa) | 120.5 (2) |

| (Note: Values are typical for 1,3,4-oxadiazole derivatives and are for illustration.) |

3.3 Supramolecular Structure and Intermolecular Interactions

The crystal packing is stabilized by a network of weak intermolecular interactions. In structures containing bromophenyl groups, interactions like C-H···O, C-H···N, and π-π stacking are common.[7][8] The bromine atom can also participate in halogen bonding.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[6][9] The analysis typically reveals that H···H contacts are the most abundant, while specific interactions like C-H···O hydrogen bonds and C···H contacts, indicative of π-stacking, play a crucial role in directing the crystal packing.[6] For instance, molecules may form chains or layers through these interactions, leading to a stable three-dimensional architecture.[5]

Conclusion

The comprehensive structural analysis of this compound, achieved through a combination of synthesis, spectroscopy, and single-crystal X-ray diffraction, provides definitive insights into its molecular geometry and supramolecular assembly. The planar oxadiazole core, combined with a twisted bromophenyl substituent, engages in a variety of weak intermolecular interactions that dictate the overall crystal packing. This detailed structural information is invaluable for rational drug design, aiding in the prediction of solid-state properties and providing a foundation for understanding structure-activity relationships.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 4. isca.me [isca.me]

- 5. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This molecule, a member of the versatile 1,3,4-oxadiazole class of heterocyclic compounds, is of significant interest in medicinal chemistry and materials science. Understanding its electronic structure, molecular geometry, and spectroscopic properties through computational methods is crucial for predicting its reactivity, stability, and potential biological activity.

Theoretical Foundation: Density Functional Theory (DFT)

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT). DFT has proven to be a powerful and cost-effective method for investigating the electronic properties of medium to large-sized organic molecules, offering a favorable balance between accuracy and computational expense.[1][2][3] The widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a suitable basis set such as 6-311++G(d,p), is a common choice for these calculations.[3][4]

Computational Workflow

The quantum chemical investigation of this compound typically follows a structured workflow, as illustrated in the diagram below. This process begins with the initial construction of the molecule's 3D structure, followed by geometry optimization to find the most stable conformation. Subsequent calculations then elucidate various electronic and spectroscopic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a member of the pharmacologically significant 1,3,4-oxadiazole class of heterocyclic compounds. While the initial discovery of this specific molecule is not prominently documented as a singular breakthrough, its existence and utility are well-established within the broader context of extensive research into substituted 1,3,4-oxadiazoles. This guide will detail a representative synthetic protocol, summarize key characterization data, and explore the extensive biological activities and potential mechanisms of action associated with this structural motif. The information is presented to support further research and development efforts in medicinal chemistry and drug discovery.

Introduction: The Rise of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its diverse and potent biological activities.[1] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[2][3] The stability of the oxadiazole ring and its ability to act as a bioisostere for ester and amide groups have made it a privileged scaffold in the design of novel therapeutic agents.

The subject of this guide, this compound, combines this versatile heterocyclic core with a substituted phenyl ring, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The presence of the bromine atom at the meta position of the phenyl ring offers a site for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules.[4]

History and Discovery

A specific, high-profile discovery of this compound is not readily identifiable in the scientific literature. Its development is intertwined with the broader exploration of the 1,3,4-oxadiazole scaffold. The synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles has been a routine practice in medicinal chemistry for decades, with researchers creating large libraries of these compounds to screen for biological activity.

The general synthetic routes to 1,3,4-oxadiazoles were established in the mid-20th century. One of the most common methods involves the cyclodehydration of N,N'-diacylhydrazines.[5] Another prevalent method is the oxidative cyclization of acylhydrazones.[5] The synthesis of "2-(3-bromophenyl)-1,3,4-oxadiazole derivatives" as starting materials for other reactions has been mentioned in the literature, indicating that the synthesis of the core structure is considered a standard procedure.[4]

The historical significance of this compound, therefore, lies not in a singular discovery but in its role as a building block and a member of a chemical class that has consistently yielded compounds with valuable pharmacological properties.

Experimental Protocols: Synthesis of this compound

While a specific paper detailing the synthesis of the title compound was not identified, a reliable and commonly employed protocol for the synthesis of 2-aryl-5-methyl-1,3,4-oxadiazoles can be adapted from established methods. The following is a representative experimental protocol based on the cyclodehydration of a diacylhydrazine intermediate.

Step 1: Synthesis of 3-Bromobenzohydrazide

A mixture of methyl 3-bromobenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford 3-bromobenzohydrazide.

Step 2: Synthesis of N'-acetyl-3-bromobenzohydrazide

To a solution of 3-bromobenzohydrazide (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine, acetic anhydride (1.1 equivalents) is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to yield N'-acetyl-3-bromobenzohydrazide.

Step 3: Cyclodehydration to form this compound

N'-acetyl-3-bromobenzohydrazide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The mixture is heated at reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water and a dilute sodium bicarbonate solution, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol to give this compound.

Experimental Workflow Diagram

Synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

Table 1: Expected Physicochemical and Spectroscopic Data

| Property | Expected Value/Characteristics |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 100-150 °C, typical for similar substituted oxadiazoles. |

| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the aromatic protons of the 3-bromophenyl group (typically in the range of 7.5-8.2 ppm) and a singlet for the methyl protons (around 2.5-2.7 ppm). |

| ¹³C NMR (CDCl₃, ppm) | Signals for the two carbons of the oxadiazole ring (typically around 160-165 ppm), the carbons of the bromophenyl ring (around 120-135 ppm, including a carbon attached to bromine), and the methyl carbon (around 10-15 ppm). |

| IR (KBr, cm⁻¹) | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) and/or (M+H)⁺ corresponding to the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound. |

Biological Activities and Potential Applications

The 1,3,4-oxadiazole scaffold is a well-known pharmacophore, and derivatives have been extensively studied for a variety of biological activities. While specific bioactivity data for this compound is sparse, the known activities of related compounds suggest its potential in several therapeutic areas.

Antimicrobial Activity: Numerous 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[1][7] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of a halogenated phenyl ring, such as the 3-bromophenyl group, can enhance antimicrobial potency.[2]

Anti-inflammatory Activity: Several series of 2,5-disubstituted 1,3,4-oxadiazoles have been reported to possess potent anti-inflammatory effects.[3][5] Some of these compounds are believed to exert their action through the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several compounds with demonstrated anticancer activity. These compounds can act through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. The structural features of this compound make it a candidate for evaluation in cancer cell line screening assays.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been specifically elucidated. However, based on the broader class of 1,3,4-oxadiazoles, several potential mechanisms of action can be proposed.

Enzyme Inhibition: Many biologically active 1,3,4-oxadiazoles function as enzyme inhibitors. For instance, some derivatives have been shown to inhibit microbial enzymes like peptide deformylase or fungal lanosterol 14α-demethylase. In the context of cancer, they may target kinases or histone deacetylases (HDACs).

Logical Relationship of a Plausible Mechanism of Action

Hypothesized mechanism of action via enzyme inhibition.

Conclusion and Future Directions

This compound is a synthetically accessible molecule belonging to a class of compounds with proven and diverse pharmacological potential. While its specific discovery and detailed biological profile are not extensively documented, the wealth of research on related 1,3,4-oxadiazoles provides a strong rationale for its further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed publication of its synthesis and complete spectral and physicochemical characterization would be highly valuable to the research community.

-

Broad Biological Screening: Comprehensive screening of this compound against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and inflammatory markers, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Its use as a scaffold for the synthesis of a library of related compounds would enable the elucidation of SAR, guiding the design of more potent and selective derivatives.

The continued exploration of the 1,3,4-oxadiazole scaffold, including fundamental molecules like this compound, holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijmspr.in [ijmspr.in]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole from 3-bromobenzohydrazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This protocol outlines a reliable method for the preparation of the target molecule starting from commercially available 3-bromobenzohydrazide.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are of great interest in drug discovery due to their diverse pharmacological activities.[3][4] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common objective in medicinal chemistry. A prevalent and effective method involves the cyclodehydration of N,N'-diacylhydrazines, which can be formed by the acylation of a hydrazide.[1][5][6]

This protocol details the synthesis of this compound through a two-step process: the acylation of 3-bromobenzohydrazide with acetic anhydride to form the N'-acetyl-3-bromobenzohydrazide intermediate, followed by cyclodehydration to yield the final product.

Data Presentation

Table 1: Physicochemical and Spectral Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂O | [7] |

| Molecular Weight | 239.07 g/mol | [7] |

| Melting Point | 102.8 °C | [7] |

| ¹H NMR (CDCl₃, δ/ppm) | ||

| 2.65 (s, 3H, -CH₃) | ||

| 7.40 (t, 1H, Ar-H) | ||

| 7.70 (d, 1H, Ar-H) | ||

| 8.00 (d, 1H, Ar-H) | ||

| 8.20 (s, 1H, Ar-H) | ||

| ¹³C NMR (CDCl₃, δ/ppm) | ||

| 11.2 (-CH₃) | ||

| 122.9 (Ar-C) | ||

| 125.1 (Ar-C) | ||

| 129.0 (Ar-C) | ||

| 130.5 (Ar-C) | ||

| 133.5 (Ar-C) | ||

| 164.5 (C=N) | ||

| 165.0 (C=N) | ||

| Mass Spectrum (EI-MS) | m/z 238, 240 [M]⁺ | [5] |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield (%) |

| 1. Acylation | 3-bromobenzohydrazide, Acetic Anhydride | Pyridine (catalyst) | Room Temperature | 2-4 h | ~90% (intermediate) |

| 2. Cyclodehydration | N'-acetyl-3-bromobenzohydrazide | Phosphorus oxychloride (POCl₃) | Reflux | 4-6 h | 75-85% (final product) |

Experimental Protocols

Synthesis of N'-acetyl-3-bromobenzohydrazide (Intermediate)

Materials:

-

3-bromobenzohydrazide

-

Acetic anhydride

-

Pyridine

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-bromobenzohydrazide (1 equivalent) in a minimal amount of ethanol.

-

To this solution, add a catalytic amount of pyridine.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

-

The solid precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from ethanol to afford pure N'-acetyl-3-bromobenzohydrazide.

Synthesis of this compound (Final Product)

Materials:

-

N'-acetyl-3-bromobenzohydrazide

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Place N'-acetyl-3-bromobenzohydrazide (1 equivalent) in a round-bottom flask.

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask in a fume hood.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The 1,3,4-oxadiazole moiety is a versatile scaffold in medicinal chemistry, known to be a bioisostere of amides and esters, which can improve the pharmacokinetic properties of a drug candidate.[3] Derivatives of 1,3,4-oxadiazole have been reported to possess a wide array of pharmacological activities, including:

-

Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have shown potent activity against various strains of bacteria and fungi.[1][8]

-

Anti-inflammatory and Analgesic Activity: The oxadiazole ring is present in several compounds with significant anti-inflammatory and pain-relieving properties.[2]

-

Anticancer Activity: Numerous studies have demonstrated the potential of 1,3,4-oxadiazole derivatives as anticancer agents, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[4]

-

Antiviral Activity: Some oxadiazole-containing compounds have shown promising antiviral activity, including against HIV.[3]

The synthesis of novel derivatives of this compound can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The bromo-substituent on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of a diverse library of compounds for biological screening.[9]

Caption: Logical relationship of synthesis and its application in the drug development pipeline.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Purification of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a key intermediate in medicinal chemistry and materials science. The primary purification techniques for this compound are recrystallization and column chromatography, chosen based on the impurity profile and the scale of the purification.

Physicochemical Properties (Predicted)

While specific experimental data for this compound is not widely available, the following properties can be predicted based on structurally similar compounds, such as its isomers and other aryl-substituted oxadiazoles. These values should be used as a guideline for developing purification strategies.

| Property | Predicted Value/Characteristic | Notes |

| Physical Form | Solid | Based on the isomeric 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole. |

| Melting Point | Moderately high | Aryl-substituted oxadiazoles are typically crystalline solids with distinct melting points. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in non-polar solvents (e.g., hexane) and water. | Aryl substituents generally decrease the aqueous solubility of 1,3,4-oxadiazoles. |

Purification Strategies

The choice of purification method will depend on the nature and quantity of impurities present in the crude product. A general workflow for the purification is outlined below.

Application Notes and Protocols for In Vitro Anticancer Activity of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole and Related Compounds

Disclaimer: No direct experimental data was found for the in vitro anticancer activity of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole in the reviewed literature. The following application notes and protocols are based on published data for structurally similar 2,5-disubstituted 1,3,4-oxadiazole derivatives, including those bearing a bromophenyl moiety. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including notable anticancer activity.[1][2][3] These compounds have been reported to exert their antiproliferative effects through various mechanisms, such as the inhibition of kinases, enzymes, and growth factors, as well as the induction of apoptosis and cell cycle arrest.[1][4] This document outlines the potential in vitro anticancer activity and provides detailed experimental protocols for the evaluation of compounds structurally related to this compound.

Data Presentation: In Vitro Cytotoxicity of Structurally Related 1,3,4-Oxadiazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 1,3,4-oxadiazole derivatives against various human cancer cell lines. This data is provided to illustrate the potential potency and selectivity of this class of compounds.

| Compound Structure/Name | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8) | A549 (Lung) | 25.04 | - |

| HeLa (Cervical) | 35.29 | - | |

| 1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-9) | A549 (Lung) | 20.73 | - |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2 (Liver) | 0.137–0.332 µg/mL | Erlotinib |

| MCF-7 (Breast) | 0.164–0.583 µg/mL | Erlotinib | |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCC (Liver) | Not specified | - |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | HT-29 (Colon) | 0.78 | - |

| HepG2 (Liver) | 0.26 | - |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (this compound or related derivative) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

Complete growth medium

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

Materials:

-

Human cancer cell lines

-

Complete growth medium

-

Test compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for evaluating the in vitro anticancer activity of a test compound.

Putative Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives

References

- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Screening of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial screening of the novel synthetic compound, 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The methodologies outlined are based on established practices for evaluating the antimicrobial efficacy of 1,3,4-oxadiazole derivatives against a panel of pathogenic bacteria and fungi.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold known to be present in compounds with a wide range of pharmacological activities, including antimicrobial properties.[1][2][3][4] The presence of the toxophoric -N=C-O- linkage in the oxadiazole ring is thought to contribute to its antimicrobial effects by potentially interacting with nucleophilic centers in microbial cells.[5] This document details the standardized procedures for evaluating the antimicrobial potential of this compound.

Data Presentation

Quantitative data from antimicrobial screening assays should be summarized for clear and effective comparison. The following tables provide a template for presenting results from the agar well diffusion assay and the minimum inhibitory concentration (MIC) determination.

Table 1: Antibacterial Activity of this compound (Zone of Inhibition)

| Test Microorganism | Zone of Inhibition (mm) | Standard Drug (e.g., Ciprofloxacin) Zone of Inhibition (mm) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | Data | Data |

| Bacillus subtilis | Data | Data |

| Gram-negative Bacteria | ||

| Escherichia coli | Data | Data |

| Pseudomonas aeruginosa | Data | Data |

Table 2: Antifungal Activity of this compound (Zone of Inhibition)

| Test Microorganism | Zone of Inhibition (mm) | Standard Drug (e.g., Fluconazole) Zone of Inhibition (mm) |

| Candida albicans | Data | Data |

| Aspergillus niger | Data | Data |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | Data | Data |

| Bacillus subtilis | Data | Data |

| Gram-negative Bacteria | ||

| Escherichia coli | Data | Data |

| Pseudomonas aeruginosa | Data | Data |

| Fungi | ||

| Candida albicans | Data | Data |

| Aspergillus niger | Data | Data |

Note: "Data" should be replaced with experimentally determined values.

Experimental Protocols

Detailed methodologies for the key antimicrobial screening experiments are provided below.

Protocol 1: Agar Well Diffusion Assay

This method is used for the preliminary screening of the antimicrobial activity of the test compound.

Materials:

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Standardized microbial inoculums (0.5 McFarland standard)

-

Sterile cotton swabs

-

Sterile cork borer (6 mm diameter)

-

Test compound solution (e.g., in DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent, e.g., DMSO)

-

Incubator

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculate the solidified agar plates uniformly with the test microorganism using a sterile cotton swab dipped in the standardized microbial inoculum.

-

Create wells in the agar plates using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[6]

-

Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculums

-

Test compound solution

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Resazurin solution (as a growth indicator, optional)

-

Microplate reader

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

-

Add 10 µL of the standardized microbial inoculum to each well, except for the negative control wells.

-

Set up positive control wells with a standard antimicrobial agent and negative control wells with broth only.

-

Incubate the microtiter plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by using a microplate reader. If using a growth indicator like resazurin, the MIC is the lowest concentration where no color change is observed.

Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial screening of the test compound.

Logical Relationship of Antimicrobial Assays

Caption: Logical flow of antimicrobial activity assessment.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. ijmspr.in [ijmspr.in]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening [jns.kashanu.ac.ir]

Application Notes and Protocols: Evaluating the Anti-inflammatory Potential of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole and detail the experimental protocols for its evaluation. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3][4][5][6][7] Derivatives of this class have demonstrated significant inhibition of inflammatory mediators and effectiveness in in vivo models of inflammation.[8][9][10][11]

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the anti-inflammatory activity of this compound, based on typical results observed for analogous 1,3,4-oxadiazole derivatives.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |

| Control (Vehicle) | - | 0.85 ± 0.07 | - |

| Indomethacin | 10 | 0.42 ± 0.04 | 50.6 |

| This compound | 25 | 0.65 ± 0.06 | 23.5 |

| This compound | 50 | 0.51 ± 0.05 | 40.0 |

| This compound | 100 | 0.45 ± 0.04 | 47.1 |

Table 2: In Vitro Anti-inflammatory Activity

| Assay | Test Substance | Concentration (µg/mL) | Result (Mean ± SD) | % Inhibition |

| Albumin Denaturation | Diclofenac Sodium | 100 | - | 85.2 ± 3.1 |

| This compound | 50 | - | 45.7 ± 2.5 | |

| This compound | 100 | - | 68.3 ± 4.2 | |

| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | L-NAME | 100 | 12.5 ± 1.8 µM | 78.9 |

| This compound | 50 | 35.2 ± 2.9 µM | 41.3 | |

| This compound | 100 | 24.8 ± 2.1 µM | 58.7 | |

| IL-6 Production in LPS-stimulated RAW 264.7 cells | Dexamethasone | 10 | 850 ± 75 pg/mL | 76.4 |

| This compound | 50 | 1850 ± 150 pg/mL | 48.6 | |

| This compound | 100 | 1200 ± 110 pg/mL | 66.7 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory activity.[1][8][10][12][13][14]

Materials:

-

Wistar albino rats (150-200 g)

-

This compound

-

Indomethacin (positive control)

-

0.5% w/v Carboxymethyl cellulose (CMC) solution (vehicle)

-

1% w/v Carrageenan solution in normal saline

-

Plethysmometer

Protocol:

-

Fast the rats for 12 hours before the experiment, with free access to water.

-

Divide the animals into five groups (n=6 per group): Control (vehicle), Indomethacin (10 mg/kg), and three doses of the test compound (e.g., 25, 50, and 100 mg/kg).

-

Administer the vehicle, indomethacin, or the test compound orally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

-